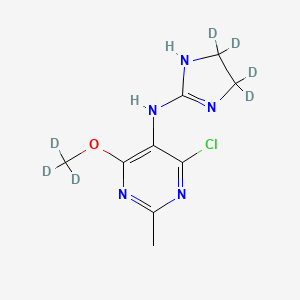

Moxonidine-d7

Description

Properties

Molecular Formula |

C9H12ClN5O |

|---|---|

Molecular Weight |

248.72 g/mol |

IUPAC Name |

4-chloro-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-6-(trideuteriomethoxy)pyrimidin-5-amine |

InChI |

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2D3,3D2,4D2 |

InChI Key |

WPNJAUFVNXKLIM-FFSDNRBLSA-N |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC([2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is Moxonidine-d7 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Moxonidine-d7, a deuterated analog of the antihypertensive drug Moxonidine. Given the limited direct literature on the heptadeuterated (d7) variant, this document synthesizes information on Moxonidine with established principles of isotopic labeling and its application in quantitative bioanalysis. This guide is intended to serve as a foundational resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies and other analytical applications.

Introduction to Moxonidine and its Deuterated Analog

Moxonidine is a second-generation, centrally acting antihypertensive agent.[1] Its therapeutic effect is primarily mediated through the selective agonism of imidazoline (B1206853) I₁ receptors in the rostral ventrolateral medulla of the brainstem.[1] This action leads to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure.[1]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are essential tools in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The use of a SIL-IS is considered the gold standard for quantitative accuracy because it co-elutes with the analyte and experiences identical ionization and fragmentation, thereby compensating for matrix effects and variations in sample processing.

Chemical Structure and Properties of this compound

The chemical structure of this compound is identical to that of Moxonidine, with the exception that seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. The most probable sites for deuteration, to ensure stability and a significant mass shift for mass spectrometric detection, are on the methoxy (B1213986) group and the imidazoline ring.

Chemical Structure of Moxonidine:

Caption: Chemical structure of Moxonidine.

Proposed Chemical Structure of this compound:

In this compound, the seven deuterium atoms would likely be distributed on the methoxy group (-OCD₃) and the four hydrogens on the imidazoline ring, resulting in the following molecular formula: C₉H₅D₇ClN₅O.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Moxonidine. The properties of this compound are expected to be very similar, with the primary difference being the molecular weight.

| Property | Value (Moxonidine) | Value (this compound, Predicted) | Reference |

| Molecular Formula | C₉H₁₂ClN₅O | C₉H₅D₇ClN₅O | |

| Molecular Weight | 241.68 g/mol | 248.72 g/mol | |

| CAS Number | 75438-57-2 | Not available | |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | |

| Melting Point | 217-220 °C | 217-220 °C | |

| Solubility | Sparingly soluble in water and methanol (B129727) | Sparingly soluble in water and methanol |

Proposed Synthesis of this compound

While a specific synthesis for this compound is not publicly available, a plausible route can be proposed based on general methods for the deuteration of N-heterocycles and related structures. A common strategy involves the use of a deuterated source in the final steps of the synthesis of the parent molecule.

One potential approach involves the use of deuterated methanol (CD₃OD) and deuterated ethylenediamine (B42938) in the synthesis pathway.

References

An In-depth Technical Guide on the In Vitro Mechanism of Action of Moxonidine-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxonidine-d7, a deuterated analog of the second-generation centrally acting antihypertensive agent moxonidine (B1115), exerts its pharmacological effects primarily through selective agonism at the I1-imidazoline receptor (I1-IR). While the deuteration is primarily intended to alter the pharmacokinetic profile of the drug, the fundamental in vitro mechanism of action is expected to be identical to that of moxonidine. This guide provides a comprehensive overview of the in vitro mechanism of action of moxonidine, serving as a proxy for this compound. It details its receptor binding profile, downstream signaling cascades, and the experimental protocols used to elucidate these properties. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Core Mechanism of Action: Selective I1-Imidazoline Receptor Agonism

Moxonidine's primary mechanism of action is the activation of I1-imidazoline receptors, which are predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2][3][4][5] This activation leads to a reduction in sympathetic nervous system outflow, resulting in decreased blood pressure. A key feature of moxonidine is its high selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor, which is believed to contribute to its favorable side-effect profile compared to older centrally acting antihypertensives like clonidine.

Receptor Binding Profile

The affinity of moxonidine for its primary target, the I1-imidazoline receptor, and its secondary target, the α2-adrenergic receptor, has been quantified in various in vitro binding assays.

Table 1: Moxonidine Binding Affinities (Ki) and Potencies (pEC50)

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | pEC50 | Selectivity (I1 vs. α2) | Reference |

| I1-Imidazoline | Moxonidine | Bovine Ventrolateral Medulla | <10 | - | 40-fold vs. α2 | |

| Moxonidine | Rat Renal Medulla | - | - | ~700-fold vs. α2B | ||

| [³H]Moxonidine | Bovine Adrenomedullary Cells | - | - | High affinity | ||

| α2-Adrenergic | Moxonidine | Rat Cerebral Cortex (high-affinity state) | 140 | - | - | |

| Moxonidine | Rat Cerebral Cortex (low-affinity state) | 3000 | - | - | ||

| Moxonidine | Rat Vas Deferens | - | 7.8 | - | ||

| Moxonidine | Rat Anococcygeal Muscle | - | 6.2 | - | ||

| Moxonidine | Rabbit Pulmonary Artery | - | 7.1 | - | ||

| Moxonidine | Rat Brain Cortex Slices | - | 6.9 | - |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Downstream Signaling Pathways

Activation of the I1-imidazoline receptor by moxonidine initiates a downstream signaling cascade that is distinct from the classical α2-adrenergic receptor pathway.

The I1-imidazoline receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a G-protein, which in turn stimulates phosphatidylcholine-selective phospholipase C (PC-PLC). PC-PLC then catalyzes the hydrolysis of phosphatidylcholine to produce the second messenger diacylglycerol (DAG). This signaling pathway has been demonstrated in PC12 pheochromocytoma cells, a model system that lacks α2-adrenergic receptors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the in vitro mechanism of action of moxonidine.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors.

Objective: To determine the concentration of unlabeled this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50), from which the Ki can be calculated.

Materials:

-

Membrane Preparation: Homogenates from tissues or cells expressing the receptor of interest (e.g., bovine ventrolateral medulla for I1-IR, rat cerebral cortex for α2-AR).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]clonidine or [¹²⁵I]p-iodoclonidine).

-

Unlabeled Ligand: this compound at various concentrations.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger (Diacylglycerol) Production Assay

This assay measures the functional consequence of I1-imidazoline receptor activation by quantifying the production of the second messenger, diacylglycerol (DAG).

Objective: To determine if this compound stimulates the production of DAG in a cell-based model.

Materials:

-

Cell Line: A cell line expressing the I1-imidazoline receptor but not the α2-adrenergic receptor (e.g., PC12 cells).

-

This compound: At various concentrations.

-

Control Agonists/Antagonists: To confirm receptor specificity.

-

Lipid Extraction Reagents: e.g., Chloroform, methanol.

-

DAG Kinase.

-

[γ-³²P]ATP.

-

Thin-Layer Chromatography (TLC) system.

-

Phosphorimager.

Procedure:

-

Cell Culture: Culture PC12 cells to an appropriate confluency.

-

Stimulation: Treat the cells with varying concentrations of this compound for a defined period.

-

Lipid Extraction: Terminate the stimulation and extract total lipids from the cells.

-

DAG Kinase Assay: Convert DAG to [³²P]phosphatidic acid using DAG kinase and [γ-³²P]ATP.

-

Separation: Separate the radiolabeled phosphatidic acid from other lipids using TLC.

-

Quantification: Quantify the amount of [³²P]phosphatidic acid using a phosphorimager.

-

Data Analysis: Express the results as fold-increase in DAG production over basal levels.

Conclusion

The in vitro mechanism of action of this compound is centered on its selective agonist activity at the I1-imidazoline receptor. This interaction initiates a G-protein-mediated signaling cascade involving the activation of PC-PLC and the subsequent production of the second messenger DAG. Its high selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor is a defining characteristic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other I1-imidazoline receptor agonists.

References

- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Central presynaptic alpha 2-autoreceptors are involved in the blood pressure-lowering effect of moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Moxonidine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Moxonidine-d7, a deuterated analog of the antihypertensive drug Moxonidine (B1115). This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in the analytical and pharmacological characteristics of this compound. The information presented herein is a compilation of data from various sources and includes key physical and chemical properties, detailed experimental protocols, and visualizations of its mechanism of action.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Moxonidine, with the primary difference being its molecular weight due to the incorporation of seven deuterium (B1214612) atoms. The following tables summarize the known and inferred properties.

Table 1: General and Physical Properties of Moxonidine and this compound

| Property | Moxonidine | This compound (Inferred) | Data Source |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | [1][2] |

| Molecular Formula | C₉H₁₂ClN₅O | C₉H₅D₇ClN₅O | [3] |

| Molecular Weight | 241.68 g/mol | 248.72 g/mol | [3] |

| Melting Point | 217-219 °C (decomposes) | Similar to Moxonidine | [1][4] |

| Boiling Point | 364.7 ± 52.0 °C (Predicted) | Similar to Moxonidine | [1] |

| Density | 1.52 ± 0.1 g/cm³ (Predicted) | Similar to Moxonidine | [1] |

Table 2: Solubility Data of Moxonidine

| Solvent | Solubility | Data Source |

| Water | Very slightly soluble | [1] |

| Methanol | Sparingly soluble | [1] |

| Methylene Chloride | Slightly soluble | [1] |

| Acetonitrile | Very slightly soluble | [1] |

| DMSO | ≥11.3 mg/mL | [5] |

| Ethanol | ≥4.74 mg/mL (with sonication) | [5] |

Mechanism of Action and Signaling Pathway

Moxonidine is a selective agonist for the imidazoline (B1206853) I1 receptors, which are primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem.[6][7] Its therapeutic effect as an antihypertensive agent is mediated through the central nervous system. By activating these I1 receptors, Moxonidine reduces sympathetic outflow, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[6][7] Moxonidine has a significantly higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors, which is believed to contribute to its favorable side-effect profile compared to older centrally-acting antihypertensives.[8]

The signaling pathway initiated by Moxonidine binding to the I1-imidazoline receptor involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. rjptonline.org [rjptonline.org]

- 5. scispace.com [scispace.com]

- 6. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Moxonidine-d7 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Moxonidine-d7

Introduction

Moxonidine is a second-generation centrally acting antihypertensive agent that selectively binds to imidazoline (B1206853) I1 receptors in the brainstem. This action reduces sympathetic outflow, leading to a decrease in peripheral vascular resistance and blood pressure. To improve its pharmacokinetic profile, particularly its metabolic stability, deuterated analogs such as this compound have been developed.

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter a drug's metabolic fate. This is due to the Deuterium Kinetic Isotope Effect (KIE), wherein the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes (e.g., Cytochrome P450) than the corresponding carbon-hydrogen (C-H) bond.[1][2] This can lead to a longer half-life, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of certain metabolites.[1][2]

This guide provides a comprehensive technical overview of the stability and storage conditions for this compound. While specific stability studies for this compound are not extensively available in public literature, this document extrapolates from detailed stability data for Moxonidine and integrates the established principles of deuterated compounds to provide a robust guide for researchers, scientists, and drug development professionals.

Chemical Profile of this compound

The fundamental chemical structure of this compound is identical to that of Moxonidine, with the exception of seven hydrogen atoms being replaced by deuterium. Its general chemical properties are expected to be very similar to the parent compound.

-

Chemical Name: 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-(methoxy-d3)-2-(methyl-d3)-pyrimidin-5-amine-d1

-

Molecular Formula: C₉H₅D₇ClN₅O

-

Appearance: Likely a white to off-white crystalline powder.[3]

-

Solubility: Expected to be sparingly soluble in methanol, slightly soluble in methylene (B1212753) chloride, and very slightly soluble in water and acetonitrile, similar to Moxonidine.

Predicted Degradation Pathways and Chemical Stability

The stability of this compound is predicted based on forced degradation studies performed on the non-deuterated parent compound. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis. The deuteration is not expected to significantly alter these chemical (non-metabolic) degradation routes. Studies on Moxonidine have shown it to be particularly susceptible to acid and base hydrolysis.

The diagram below illustrates the potential degradation pathways for Moxonidine, which are presumed to be the same for this compound.

Caption: Predicted chemical degradation pathways for this compound.

Stability Profile from Forced Degradation Studies

Forced degradation studies help identify the intrinsic stability of a drug molecule and potential degradation products. The following table summarizes the results from stability-indicating method development for non-deuterated Moxonidine, which serves as a reliable proxy for this compound's chemical stability.

| Stress Condition | Reagent / Method | Duration | Observed Degradation of Moxonidine | Reference |

| Acid Hydrolysis | 0.2 M HCl | Reflux for 4 hours | Significant Degradation | |

| Alkali Hydrolysis | 0.2 M NaOH | Reflux for 4 hours | Significant Degradation | |

| Neutral Hydrolysis | 50% Methanol (v/v) | Reflux for 4 hours | No significant degradation | |

| Oxidative Degradation | 30% H₂O₂ | Kept at 60°C for 24 hours | Moderate Degradation | |

| Thermal Degradation | Dry Heat | 70°C for 48 hours | Minor to Moderate Degradation | |

| Photodegradation | UV Light (254 nm) | 48 hours | Minor Degradation |

Recommended Storage Conditions

Based on guidelines for Moxonidine and general best practices for deuterated analytical standards, the following storage conditions are recommended to ensure the long-term stability and integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at or below 25°C. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is preferable. | Lower temperatures slow the rate of chemical degradation. |

| Humidity | Store in a dry environment, preferably in a desiccator or with a desiccant. | Protects against potential hydrolysis. |

| Light | Keep in a light-resistant container (e.g., amber vial). | Prevents photolytic degradation. |

| Atmosphere | Store in a tightly sealed container. For highly sensitive applications, storage under an inert gas (e.g., Argon, Nitrogen) can be considered. | Prevents oxidation and degradation from atmospheric moisture. |

| Container | Store in the original, tightly sealed receptacle. | The original container is designed and tested for stability. |

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical workflow for conducting a forced degradation study to assess the stability of this compound.

Caption: General workflow for a forced degradation stability study.

Protocol: Stability-Indicating UPLC Method

This method is adapted from a validated UPLC procedure for Moxonidine and its degradation products, which would be suitable for analyzing this compound.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

-

UPLC-MS/MS system for characterization of degradation products.

Chromatographic Conditions:

-

Column: C18 Hypersil Gold aq. column (100 mm × 2.1 mm, 1.9 µm).

-

Mobile Phase: Methanol–ammonium acetate (B1210297) buffer (10 mM, pH 3.43) mixture (0.9:99.1, v/v).

-

Flow Rate: 870 µL/min.

-

Detection Wavelength: 255 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 1-5 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the assay.

-

Sample Preparation: Take aliquots from the forced degradation studies. If necessary, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to bring the expected concentration of the parent drug into the calibration range.

-

Analysis: Inject the prepared samples and standards into the UPLC system.

-

Data Evaluation:

-

Determine the retention time of the this compound peak from the standard injection.

-

In the stressed samples, identify the parent peak and any new peaks corresponding to degradation products.

-

Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

-

The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent drug peak.

-

Conclusion

While direct, published stability data for this compound is limited, a robust stability and storage profile can be reliably inferred from the extensive data available for its non-deuterated parent, Moxonidine, combined with the chemical principles of deuteration. This compound is expected to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions. The primary impact of deuteration is to enhance metabolic stability, with minimal effect on its intrinsic chemical stability.

For optimal integrity, this compound should be stored in a cool, dry, and dark environment in a tightly sealed, light-resistant container. The provided experimental protocols for forced degradation and UPLC analysis offer a validated framework for researchers to confirm the stability of this compound in their specific formulations and applications. As with any analytical standard, it is recommended that users perform their own stability assessments for critical applications.

References

Commercial Sourcing and Technical Guide for Moxonidine-d4 in Research Applications

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercial suppliers for Moxonidine-d4, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Moxonidine in complex biological matrices. This document outlines key technical data, experimental considerations, and signaling pathways related to Moxonidine.

Moxonidine-d4 is the stable isotope-labeled form of Moxonidine, a selective agonist for the imidazoline (B1206853) I1 receptor. Its primary application in a research setting is as an internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to ensure precision and accuracy in pharmacokinetic and metabolic studies. While the initial request specified Moxonidine-d7, commercially available deuterated Moxonidine is predominantly found as Moxonidine-d4.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer Moxonidine-d4 for research purposes. The following table summarizes the key quantitative data available from these suppliers to facilitate a comparative assessment. Researchers are advised to request a lot-specific Certificate of Analysis for the most current and detailed information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | Moxonidine-d4 | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 |

| LGC Standards | Moxonidine-D4 (imidazole-4,4,5,5-D4) | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 |

| Santa Cruz Biotechnology | Moxonidine-d4 | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 |

| Pharmaffiliates | Moxonidine-d4 | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 |

Experimental Protocols: Use of Moxonidine-d4 as an Internal Standard in LC-MS/MS

The primary application of Moxonidine-d4 is as an internal standard in bioanalytical methods to quantify Moxonidine in plasma, urine, or other biological samples. A general workflow for such an experiment is outlined below.

Sample Preparation

A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is typically employed to isolate Moxonidine and the Moxonidine-d4 internal standard from the biological matrix.

-

Internal Standard Spiking: A known concentration of Moxonidine-d4 is spiked into all samples, including calibration standards, quality control samples, and unknown study samples, at the beginning of the extraction process.

-

Protein Precipitation (for plasma/serum): An organic solvent such as acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.

-

Extraction:

-

LLE: The sample is extracted with an immiscible organic solvent (e.g., methyl tert-butyl ether). The organic layer containing the analyte and internal standard is then separated and evaporated to dryness.

-

SPE: The sample is loaded onto a pre-conditioned SPE cartridge. After washing to remove interferences, the analyte and internal standard are eluted with an appropriate solvent.

-

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC): A C18 or similar reversed-phase column is commonly used to chromatographically separate Moxonidine from other components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is typical.

-

Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is generally used. The instrument is set to monitor specific precursor-to-product ion transitions for both Moxonidine and Moxonidine-d4 in Multiple Reaction Monitoring (MRM) mode.

-

Moxonidine MRM transitions: For example, m/z 242.1 → 206.1 and 242.1 → 199.1.

-

Moxonidine-d4 MRM transitions: The precursor ion will be shifted by +4 Da (m/z 246.1), and the product ions may or may not be shifted depending on the fragmentation pattern. Specific transitions should be optimized by direct infusion of the standard.

-

Data Analysis

The peak area ratio of the analyte (Moxonidine) to the internal standard (Moxonidine-d4) is calculated for all samples. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Moxonidine in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of Moxonidine, the following diagrams are provided.

Caption: Workflow for Bioanalytical Quantification using Moxonidine-d4.

An In-depth Technical Guide to the Metabolism and Metabolic Pathways of Moxonidine-d7

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific metabolism and pharmacokinetic studies on Moxonidine-d7 are not extensively available in the public domain. This guide is constructed based on the established metabolic pathways of Moxonidine (B1115) and the well-documented principles of deuterium (B1214612) substitution in drug metabolism, known as the kinetic isotope effect (KIE). The metabolic pathways and quantitative data for this compound described herein are predictive and require empirical validation.

Introduction to Moxonidine and the Role of Deuteration

Moxonidine is a second-generation, centrally acting antihypertensive agent.[1] It selectively binds to imidazoline (B1206853) I1 receptors in the brainstem, reducing sympathetic outflow and consequently lowering blood pressure.[1][2] Unlike older centrally acting antihypertensives, moxonidine shows a lower affinity for α2-adrenergic receptors, which is associated with a more favorable side-effect profile, particularly concerning sedation and dry mouth.[3]

Drug metabolism is a critical aspect of pharmacology, influencing a compound's efficacy, safety, and duration of action. The primary routes of drug metabolism are Phase I (functionalization) and Phase II (conjugation) reactions, often mediated by enzymes such as the Cytochrome P450 (CYP450) superfamily.[4]

Deuteration, the strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, is a technique used in drug development to favorably alter a molecule's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the Kinetic Isotope Effect (KIE). This can lead to a decreased rate of metabolism, longer half-life, reduced formation of potentially toxic metabolites, and a potential shift in metabolic pathways, an effect termed "metabolic switching".

This guide will first detail the known metabolism of moxonidine and then extrapolate these findings to predict the metabolic fate of this compound.

Established Metabolism of Moxonidine

Moxonidine is well-absorbed orally, with renal elimination being the principal route of excretion for the parent drug and its metabolites. While a significant portion of the dose (50-75%) is excreted unchanged, metabolism still plays a role in its clearance. Biotransformation accounts for 10-20% of the administered dose.

Phase I Metabolic Pathways

Phase I metabolism of moxonidine primarily involves oxidation reactions. These reactions occur on both the methyl group of the pyrimidine (B1678525) ring and the imidazoline ring.

The key Phase I metabolites identified in human plasma and urine are:

-

Dehydrogenated Moxonidine (4,5-dehydromoxonidine): This is the major circulating and urinary metabolite. It is formed through oxidation of the imidazoline ring. This metabolite has significantly less antihypertensive activity (approximately 1/10th that of moxonidine).

-

Hydroxymethyl Moxonidine: Results from the oxidation of the methyl group on the pyrimidine ring.

-

Hydroxy Moxonidine: Formed by oxidation on the imidazoline ring. It is considered a precursor to the formation of dehydrogenated moxonidine through the loss of water.

-

Dihydroxy Moxonidine: A product of further oxidation of hydroxy moxonidine.

-

Guanidine (B92328) Derivative: Formed by the opening of the imidazoline ring. This metabolite has very low activity (1/100th that of moxonidine).

The primary metabolic pathway in humans is believed to be the dehydrogenation of the imidazoline ring. The specific CYP450 enzymes responsible for moxonidine metabolism have not been definitively identified.

Phase II Metabolic Pathways

Moxonidine also undergoes limited Phase II metabolism. A cysteine conjugate has been identified, indicating a glutathione (B108866) conjugation pathway.

Quantitative Metabolic Profile of Moxonidine

The following table summarizes the key pharmacokinetic parameters of moxonidine.

| Parameter | Value | Reference |

| Bioavailability | ~88% | |

| Protein Binding | ~7-10% | |

| Volume of Distribution | 1.8 ± 0.4 L/kg | |

| Elimination Half-life | ~2.6 hours | |

| Route of Elimination | >90% renal (in 24h) | |

| Unchanged in Urine | 50-75% | |

| Metabolized Portion | 10-20% |

Visualization of Moxonidine Metabolic Pathway

Caption: Established metabolic pathways of Moxonidine.

Predicted Metabolism of this compound

The term "this compound" implies that seven hydrogen atoms in the moxonidine molecule have been replaced by deuterium. The precise locations of deuteration are critical for predicting metabolic changes. Assuming strategic placement on metabolically active sites, such as the methyl group (-CH3 becoming -CD3) and the imidazoline ring, the KIE is expected to significantly influence the metabolic profile.

Predicted Impact on Phase I Pathways

-

Slowing of Primary Metabolism: The oxidation of the methyl group to form Hydroxymethyl Moxonidine involves C-H bond cleavage. Deuteration at this site (-CD3) would make this bond stronger, thereby decreasing the rate of this reaction. Similarly, deuteration on the imidazoline ring would slow the formation of Hydroxy Moxonidine and, consequently, the major Dehydrogenated Moxonidine metabolite.

-

Metabolic Switching: As the primary oxidative pathways are slowed, metabolism may shift towards alternative, previously minor, pathways. This could lead to an increased relative abundance of metabolites formed through pathways that do not involve C-D bond cleavage, such as the formation of the guanidine derivative via ring opening or direct Phase II conjugation.

-

Increased Parent Drug Exposure: By reducing the rate of metabolic clearance, deuteration is predicted to increase the plasma concentration (AUC) and prolong the elimination half-life of the parent drug, this compound, compared to moxonidine.

Predicted Quantitative Metabolic Profile of this compound

The following table presents a hypothetical comparison of the metabolic profiles.

| Feature | Moxonidine | Predicted this compound | Rationale |

| Elimination Half-life | ~2.6 hours | Increased (>2.6 hours) | KIE reduces rate of metabolic clearance. |

| Parent Drug (AUC) | Baseline | Increased | Slower metabolism leads to higher exposure. |

| Dehydrogenated Metabolite | Major | Reduced | KIE slows precursor formation. |

| Hydroxymethyl Metabolite | Minor | Reduced | KIE slows methyl group oxidation. |

| Guanidine Derivative | Minor | Potentially Increased | Metabolic switching to an alternate pathway. |

Visualization of Predicted this compound Metabolism

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols for Metabolic Investigation

Validating the predicted metabolic profile of this compound would require comparative in vitro and in vivo studies against moxonidine.

In Vitro Metabolism Protocol

Objective: To compare the rate of metabolism and metabolite profile of Moxonidine and this compound in human liver microsomes.

Methodology:

-

Incubation: Human liver microsomes (HLMs) are incubated at 37°C in a phosphate (B84403) buffer (pH 7.4).

-

Cofactor: The reaction is initiated by adding an NADPH-regenerating system.

-

Substrate Addition: Moxonidine or this compound is added to the HLM suspension at various concentrations (e.g., 1-50 µM).

-

Time Points: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: Samples are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the disappearance of the parent drug and the formation of metabolites.

In Vivo Human Metabolism Study Protocol

Objective: To determine the pharmacokinetics, mass balance, and metabolic profile of this compound in healthy human subjects.

Methodology (based on studies of Moxonidine):

-

Study Design: A single-center, open-label study in a small cohort of healthy volunteers (e.g., n=4-8).

-

Dosing: Subjects receive a single oral dose of radiolabeled [¹⁴C]-Moxonidine-d7.

-

Sample Collection: Blood, urine, and feces are collected at predetermined intervals for an extended period (e.g., 120 hours post-dose).

-

Radioactivity Measurement: Total radioactivity in all samples is measured by liquid scintillation counting to determine mass balance and routes of excretion.

-

Metabolite Profiling: Plasma and urine samples are profiled using HPLC with radiochemical detection to separate the parent drug and its metabolites.

-

Metabolite Identification: Fractions corresponding to radioactive peaks are collected and analyzed by LC-MS/MS to identify the chemical structures of the metabolites.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound and its major metabolites are determined over time to calculate key PK parameters (Cmax, Tmax, AUC, t½).

Experimental Workflow Visualization

Caption: Workflow for comparative metabolism studies.

Conclusion

The metabolism of this compound is predicted to differ significantly from that of its non-deuterated parent compound. Based on the kinetic isotope effect, deuteration at key metabolic sites is expected to slow the primary oxidative pathways, leading to a reduction in the formation of the major dehydrogenated metabolite and an overall decrease in metabolic clearance. This would likely result in a longer plasma half-life and greater systemic exposure of the parent drug. Furthermore, a "metabolic switch" to alternative, minor pathways could occur.

This predictive analysis provides a strong scientific rationale for the development of this compound as a potentially improved therapeutic agent. However, these hypotheses must be confirmed through rigorous in vitro and in vivo experimental studies as outlined. Such studies are essential to fully characterize the metabolic and pharmacokinetic profile of this compound and to ascertain its potential clinical benefits.

References

- 1. Moxonidine: pharmacology, clinical pharmacology and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Moxonidine and its Deuterated Analog, Moxonidine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the core properties of the antihypertensive drug Moxonidine (B1115) and its deuterated analog, Moxonidine-d7. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences.

Core Properties: A Comparative Analysis

Stable isotope-labeled compounds, such as this compound, are essential tools in pharmaceutical research. While their chemical structure is nearly identical to the unlabeled parent drug, the substitution of hydrogen atoms with deuterium (B1214612) can lead to differences in their physicochemical and pharmacokinetic properties due to the kinetic isotope effect. This effect arises from the mass difference between hydrogen and deuterium, which can influence the rate of chemical reactions, particularly those involving bond cleavage.

Physicochemical Properties

The following table summarizes the key physicochemical properties of unlabeled Moxonidine. Specific experimental data for this compound is not widely available in public literature; however, its properties are expected to be very similar to the unlabeled compound, with a slight increase in molecular weight due to the seven deuterium atoms.

| Property | Unlabeled Moxonidine | This compound (Predicted) |

| Molecular Formula | C₉H₁₂ClN₅O[1][2] | C₉H₅D₇ClN₅O |

| Molecular Weight | 241.68 g/mol [1][2] | Approx. 248.72 g/mol |

| Appearance | White to almost white powder[1] | White to almost white powder |

| Melting Point | 197 – 205ºC[1] | Similar to unlabeled Moxonidine |

| Solubility | Soluble in ethanol (B145695) (~10 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Soluble in PBS (pH 7.2) at approximately 2 mg/ml.[3] | Expected to have similar solubility |

Pharmacokinetic Properties

Deuterium substitution can alter the pharmacokinetic profile of a drug. The primary kinetic isotope effect occurs when the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step in a metabolic reaction, which can lead to a slower rate of metabolism compared to the carbon-hydrogen (C-H) bond in the unlabeled drug.[4] This can result in a longer half-life and increased exposure to the drug.[5][6][7][8][9]

The table below outlines the known pharmacokinetic parameters of unlabeled Moxonidine. The corresponding parameters for this compound are not empirically documented in publicly available literature but are discussed in the context of the kinetic isotope effect.

| Parameter | Unlabeled Moxonidine | This compound (Potential Impact) |

| Bioavailability | 88% | May be increased if first-pass metabolism is reduced. |

| Protein Binding | 7.2–10%[2] | Unlikely to be significantly different. |

| Metabolism | 10–20% metabolized, primarily via oxidation.[2][10] | The rate of metabolism may be slower if deuteration occurs at a site of metabolic oxidation. This could lead to a decreased formation of metabolites like 4,5-dehydromoxonidine and hydroxymethyl-moxonidine.[10][11][12] |

| Elimination Half-life | ~2.2–2.8 hours[2] | May be prolonged due to a slower rate of metabolism. |

| Excretion | Primarily renal (90%), with a small fraction in feces (~1%).[2] | The route of excretion is unlikely to change, but the proportion of unchanged drug versus metabolites in urine may be altered. |

Mechanism of Action and Signaling Pathway

Moxonidine is a selective agonist for the imidazoline (B1206853) I1 receptor, which is primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem.[2] Its binding to these receptors leads to a reduction in sympathetic nervous system activity, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[2][10] Moxonidine has a significantly higher affinity for the I1-imidazoline receptor compared to the α2-adrenergic receptor, which is believed to contribute to its more favorable side-effect profile compared to older centrally-acting antihypertensives like clonidine.[2]

References

- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 2. Moxonidine - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Moxonidine in Human Plasma by LC-MS/MS Using Moxonidine-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of moxonidine (B1115) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Moxonidine-d7, to ensure high accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Moxonidine is a second-generation, centrally acting antihypertensive agent used in the treatment of mild to moderate essential hypertension.[1][2] It exhibits high selectivity for imidazoline (B1206853) I1 receptors in the brainstem, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[3] Accurate and reliable quantification of moxonidine in biological matrices is crucial for clinical and preclinical drug development.

This application note describes a robust and sensitive LC-MS/MS method for the determination of moxonidine in human plasma. The use of this compound as an internal standard (IS) effectively compensates for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. The sample preparation is streamlined using a solid-phase extraction (SPE) procedure, allowing for high-throughput analysis.

Experimental

-

Moxonidine reference standard

-

This compound internal standard

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA as anticoagulant)

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of moxonidine and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the moxonidine stock solution in a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions.

-

Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 methanol/water to achieve a final concentration suitable for spiking into plasma samples.

-

To 0.5 mL of plasma sample, add 50 µL of the this compound internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Condition an SPE cartridge (e.g., Hypurity C8) with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge twice with 1.0 mL of water, followed by two washes with 1.0 mL of 5% methanol in water.

-

Dry the cartridge for approximately 2 minutes under vacuum.

-

Elute the analyte and internal standard with 0.2 mL of the mobile phase.

-

Centrifuge the eluate at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC Conditions | |

| Column | Hypurity C8, 100 x 4.6 mm, 5 µm[2] |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (85:15, v/v) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL[1] |

| Column Temperature | 40°C |

| Run Time | ~3 minutes[1] |

| MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Moxonidine | Q1: 242.05 Da -> Q3: 206.1 Da, 199.05 Da (sum of transitions used for quantification)[2] |

| This compound (Predicted) | Q1: 249.09 Da -> Q3: 213.1 Da, 206.09 Da (predicted based on a +7 Da shift from Moxonidine) |

| Dwell Time | 200 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation Summary

The method was validated according to international guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect. While the following data is based on studies using Clonidine as an internal standard, similar performance is expected with this compound due to its analogous chemical properties.

Table 2: Quantitative Performance Characteristics

| Parameter | Result |

| Linearity | |

| Calibration Range | 5.004 - 10345.023 pg/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting Factor | 1/x²[2] |

| Sensitivity | |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL[1] |

| Precision & Accuracy | |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal values |

| Recovery & Matrix Effect | |

| Recovery | Consistent and reproducible, approximately 40%[1] |

| Matrix Effect | Compensated by the internal standard, with a matrix factor ratio near 1[1] |

Diagrams

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

References

Application Note: Pharmacokinetic Analysis of Moxonidine in Human Plasma Using Moxonidine-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Moxonidine (B1115) in human plasma, employing its deuterated analog, Moxonidine-d7, as an internal standard (IS). The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for pharmacokinetic studies. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of Moxonidine.

Introduction

Moxonidine is a second-generation, centrally acting antihypertensive agent.[1] It selectively binds to the imidazoline (B1206853) I1 receptors in the rostral ventrolateral medulla of the brainstem, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure.[1][2] Accurate determination of Moxonidine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Pharmacokinetic Parameters of Moxonidine

Moxonidine is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached between 0.5 and 2 hours post-dose.[3][4] The drug exhibits a bioavailability of approximately 88%, indicating minimal first-pass metabolism.[1] The elimination half-life of Moxonidine is approximately 2.12 to 2.8 hours.[1] The primary route of elimination is renal excretion.[3][4]

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | [3][4] |

| Cmax (Peak Plasma Concentration) after 0.2 mg dose | 1.29 ± 0.32 ng/mL | |

| Elimination Half-Life (t½) | 2.12 ± 0.58 hours | |

| Oral Bioavailability | ~88% | [1] |

| Plasma Protein Binding | ~7% | [1] |

| Volume of Distribution (Vd) | 1.8 ± 0.4 L/kg | [1] |

| Oral Clearance (CL/F) | 830 ± 171 mL/min |

Experimental Protocols

Bioanalytical Method

The following protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Moxonidine in human plasma.

Materials and Reagents:

-

Moxonidine reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | Hypurity C8, 100 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 10mM Ammonium Acetate (85:15, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 3 minutes |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 6 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Moxonidine | 242.1 | 206.1 |

| This compound (Internal Standard) | 249.1 | 213.1 |

Note: The MRM transition for this compound is a theoretical value and should be optimized experimentally.

Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare individual stock solutions of Moxonidine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Moxonidine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol (Solid Phase Extraction):

-

To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex.

-

Add 200 µL of 1% formic acid in water and vortex.

-

Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

-

Elute the analytes with 500 µL of the mobile phase.

-

Inject 10 µL of the eluate into the LC-MS/MS system.

Visualizations

Caption: Workflow for the solid-phase extraction of Moxonidine from human plasma.

Caption: Simplified signaling pathway for the antihypertensive action of Moxonidine.

References

Application Note & Protocol: Development and Validation of a Bioanalytical Method for Moxonidine in Human Plasma using Moxonidine-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively binds to imidazoline (B1206853) I1 receptors.[1][2] Accurate and reliable quantification of Moxonidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the development and validation of a sensitive and robust bioanalytical method for the determination of Moxonidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Moxonidine-d7, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[3][4][5]

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis.[4] These standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[3][6] This minimizes the impact of matrix effects and other sources of variability, leading to more reliable data.[4][5]

Experimental Protocols

Materials and Reagents

-

Moxonidine reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Instrumentation

-

A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

-

Analytical column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable starting point.

-

Data acquisition and processing software.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Moxonidine and this compound reference standards.

-

Dissolve each in a 10 mL volumetric flask with methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Moxonidine stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards. A typical concentration range could be 0.1 to 100 ng/mL.

-

Prepare at least four levels of quality control (QC) samples (e.g., LLOQ, low, mid, and high concentrations) in the same manner.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

-

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the IS working solution (this compound) and vortex briefly.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Conditions

-

HPLC Conditions:

-

Column: C18, 50 x 2.1 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Moxonidine: m/z 242.1 → 206.1 (Quantifier), 242.1 → 199.1 (Qualifier)

-

This compound: m/z 249.1 → 213.1 (Quantifier)

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Data Presentation: Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the expected performance characteristics of the method.

| Validation Parameter | Acceptance Criteria | Hypothetical Results |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | - | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20% | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 3.5 - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 4.1 - 9.5% |

| Intra-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | -5.2 to 6.8% |

| Inter-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | -4.8 to 7.3% |

| Recovery (%) | Consistent and reproducible | ~85% |

| Matrix Effect | IS-normalized matrix factor within acceptable limits | Complies |

| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable |

Mandatory Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Moxonidine quantification.

Logic of Internal Standard Correction

Caption: Ratiometric correction using an internal standard.

References

Application Notes and Protocols for Moxonidine-d7 Sample Preparation in Biological Matrices

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the extraction of Moxonidine (B1115) and its deuterated internal standard, Moxonidine-d7, from biological matrices, primarily human plasma. The described methods, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), are suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Moxonidine is a centrally acting antihypertensive drug.[1] Accurate and reliable quantification of Moxonidine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This compound, a stable isotope-labeled analog, is the preferred internal standard (IS) for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing. The choice of sample preparation technique is critical for achieving high recovery, minimizing matrix interference, and ensuring the sensitivity and robustness of the analytical method. This document outlines three commonly employed sample preparation techniques for Moxonidine analysis.

Comparative Quantitative Data

The selection of a sample preparation method often depends on the desired balance between sample cleanliness, recovery, throughput, and cost. The following table summarizes key performance parameters for the described techniques based on published literature.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | > 40% | Method dependent | Method dependent |

| Lower Limit of Quantification (LOQ) | 5 pg/mL | 0.01976 ng/mL[2] | Not explicitly stated for Moxonidine |

| Linearity Range | 5.004 to 10345.023 pg/mL | 0.01976 to 9.88 ng/mL | Not explicitly stated for Moxonidine |

| Matrix Effect | Low matrix effects reported | Potential for matrix effects | High potential for matrix effects |

| Throughput | Moderate to high (can be automated) | Low to moderate | High |

| Selectivity | High | Moderate to high | Low |

| Cost | High (cartridges) | Low (solvents) | Low (solvents) |

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly selective method that provides excellent sample cleanup, resulting in low matrix effects and high sensitivity.

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) Workflow.

Protocol:

This protocol is based on a method for the determination of Moxonidine in human plasma.

Materials:

-

Human plasma with K2EDTA as anticoagulant

-

This compound internal standard (IS) solution

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Bond Elut Plexa (30mg, 1CC) SPE cartridges

-

Positive pressure or vacuum manifold

Procedure:

-

To 0.500 mL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of this compound IS solution and vortex. For the blank sample, add 50 µL of the diluent (e.g., 50% methanol in water).

-

Add 0.500 mL of water to the sample and vortex.

-

Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water. Do not allow the cartridge to dry out between steps.

-

Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge twice with 1.0 mL of water, followed by two washes with 1.0 mL of 5% methanol in water.

-

Dry the cartridge for approximately 2 minutes under vacuum or positive pressure.

-

Elute the analytes with 0.200 mL of the mobile phase (e.g., Acetonitrile (B52724) and 10 mmol ammonium (B1175870) acetate).

-

Centrifuge the eluate at 4000 rpm for 5 minutes at 4.0°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is a cost-effective method for sample cleanup.

Workflow Diagram:

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Protocol:

This protocol is adapted from a method for the determination of Moxonidine in human plasma.

Materials:

-

Human plasma

-

This compound internal standard (IS) solution

-

Sodium hydrogen carbonate solution

-

Ethyl acetate, HPLC grade

-

Mobile phase for reconstitution

Procedure:

-

Pipette a specific volume of plasma sample into a clean glass tube.

-

Add a known amount of this compound IS solution.

-

Add sodium hydrogen carbonate solution to basify the sample.

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex the mixture for an adequate time to ensure thorough extraction.

-

Centrifuge the sample to achieve complete phase separation.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an appropriate temperature.

-

Reconstitute the dried residue in a known volume of the mobile phase.

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation technique, involving the addition of an organic solvent or an acid to precipitate plasma proteins. While rapid, it offers the least sample cleanup and may result in significant matrix effects.

Workflow Diagram:

Caption: Protein Precipitation (PPT) Workflow.

Protocol:

This protocol is a general procedure based on methods using acetonitrile for protein precipitation.

Materials:

-

Human plasma or blood

-

This compound internal standard (IS) solution

-

Acetonitrile, HPLC grade

-

Mobile phase for reconstitution

Procedure:

-

In a polypropylene tube, add a specific volume of the biological sample (e.g., plasma or blood).

-

Add a known amount of this compound IS solution.

-

Add acetonitrile to the sample, typically in a 1:1 or 2:1 volume ratio to the sample, to precipitate the proteins.

-

Vortex the mixture vigorously for about 1 minute.

-

Centrifuge the sample at high speed (e.g., >10,000 rpm) for approximately 15 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to a new tube.

-

For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Conclusion

The choice of sample preparation technique for this compound analysis should be guided by the specific requirements of the study. SPE offers the cleanest extracts and highest sensitivity, making it ideal for methods requiring low limits of quantification. LLE provides a good balance between cost and cleanliness. PPT is a high-throughput and straightforward method, but it is more susceptible to matrix effects and may not be suitable for assays demanding high sensitivity. Method validation, including assessment of recovery and matrix effects, is essential for any chosen sample preparation protocol to ensure accurate and reliable results.

References

Application Notes and Protocols for the Quantification of Moxonidine in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the sensitive and accurate quantification of moxonidine (B1115) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Moxonidine is a second-generation, centrally-acting antihypertensive drug. It selectively activates imidazoline (B1206853) I1 receptors in the rostral ventrolateral medulla of the brainstem, leading to a reduction in sympathetic nervous system activity and a decrease in blood pressure.[1][2] Accurate measurement of moxonidine concentrations in plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and specificity for the quantification of drugs in complex biological matrices like plasma.[3][4]

Signaling Pathway of Moxonidine

Moxonidine's primary mechanism of action involves its agonistic activity on the I1-imidazoline receptor. This interaction triggers a signaling cascade that ultimately results in the inhibition of sympathetic outflow from the central nervous system. This pathway is distinct from that of older centrally-acting antihypertensives, which primarily target α2-adrenergic receptors, explaining moxonidine's more favorable side-effect profile.[1][5] The signaling cascade involves arachidonic acid and phospholipid pathways.[6]

Figure 1: Simplified signaling pathway of Moxonidine's antihypertensive action.

Experimental Protocols

This section details the materials and methods for the quantification of moxonidine in plasma. Two common sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Materials and Reagents

-

Moxonidine reference standard

-

Clonidine (Internal Standard, IS) reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium acetate (B1210297) or Ammonium formate (B1220265) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

-

SPE cartridges (e.g., C8 or mixed-mode cation exchange)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

SPE is a reliable method for sample clean-up, providing high recovery and reduced matrix effects.

-

Sample Pre-treatment:

-

Thaw plasma samples to room temperature and vortex to ensure homogeneity.

-

To 500 µL of plasma, add 50 µL of the internal standard working solution (Clonidine).

-

Add 500 µL of water and vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge (e.g., Hypurity C8) with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned cartridge.

-

-

Washing:

-

Wash the cartridge twice with 1 mL of water.

-

Wash the cartridge twice with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for approximately 2 minutes.

-

-

Elution:

-

Elute moxonidine and the internal standard with 200 µL of the mobile phase.

-

-

Post-Elution:

-

Centrifuge the eluate at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LLE is a classic extraction technique that is also effective for moxonidine quantification.

-

Sample Pre-treatment:

-

To a clean microcentrifuge tube, add 500 µL of plasma.

-

Add 50 µL of the internal standard working solution (Clonidine).

-

Add sodium hydrogen carbonate solution.

-

-

Extraction:

-

Add 5 mL of ethyl acetate to the tube.[4]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 5000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100-200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

LC-MS/MS Method Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of moxonidine in plasma.

Figure 2: General workflow for Moxonidine quantification in plasma by LC-MS/MS.

Chromatographic Conditions

-

Column: Hypurity C8 (100 x 4.6 mm, 5 µm) or equivalent.[6]

-

Mobile Phase A: 10 mmol Ammonium Acetate in water.[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ion Spray Voltage: 4000-5500 V.

-

Source Temperature: 500-600°C.

-

Collision Gas: Nitrogen.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the LC-MS/MS method for moxonidine quantification.

Table 1: Calibration Curve and Limits

| Parameter | Value | Reference |

| Linearity Range | 5.004 - 10345.023 pg/mL | [1][6] |

| 0.01976 - 9.88 ng/mL | [4] | |

| Correlation Coefficient (r²) | > 0.999 | [4] |

| Weighting Factor | 1/x² | [1][6] |

| Lower Limit of Quantification (LLOQ) | 5.004 pg/mL | [1] |

| 0.01976 ng/mL | [4] |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (pg/mL) | Precision (%CV) | Accuracy (%) | Reference |